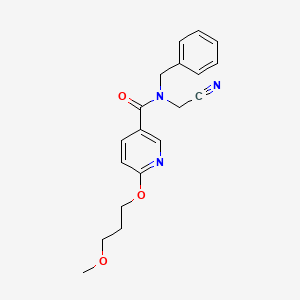
1-(3,5-difluorophenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3,5-difluorophenyl)-1H-pyrrole” is a chemical compound. It’s also known as 3′,5′-Difluoroacetophenone or 1-(3,5-difluorophenyl)ethanone . It’s a fluorinated acetophenone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds titled 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones were synthesized via Claisen-Schmidt condensation under basic condition . The chemical structure of the compounds were identified using several spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, DEPT 90 .Scientific Research Applications
Synthesis and Optical Properties
Pyrrole derivatives, such as diketopyrrolopyrroles, have been extensively utilized in synthesizing dyes, field-effect transistors, solar cells, and fluorescence imaging due to their outstanding optical properties. These compounds exhibit significant bathochromic shifts in absorption and increased two-photon absorption cross-sections, making them crucial for advanced optical materials applications (Grzybowski & Gryko, 2015).
Environmental Degradation of Fluorinated Compounds
Research on the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate of fluorinated derivatives, including 1-(3,5-difluorophenyl)-1H-pyrrole. These studies are crucial for understanding the biodegradability and transformation of such compounds in the environment, potentially leading to the formation of perfluorocarboxylic acids and sulfonic acids, which have significant ecological and health implications (Liu & Avendaño, 2013).
Anion Binding and Sensing
N-confused calix[4]pyrroles, a category of pyrrole-based macrocycles, demonstrate unique anion-binding properties differing from regular calix[4]pyrroles, highlighting the versatility of pyrrole derivatives in developing selective sensors for anionic species. This research underlines the potential for this compound derivatives in sensor applications (Anzenbacher, Nishiyabu, & Palacios, 2006).
Bioactive Pyrrole-based Compounds
The pyrrole ring is a common motif in medicinal chemistry, with numerous pyrrole-based compounds exhibiting anticancer, antimicrobial, and antiviral activities. This underscores the pharmaceutical relevance of pyrrole derivatives, including this compound, in drug discovery and development (Li Petri et al., 2020).
Properties
IUPAC Name |
1-(3,5-difluorophenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRQRQPGOJWNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2714435.png)
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714439.png)

![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714441.png)
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2714442.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2714445.png)

![3-(3,3-dimethyl-2-oxobutyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714450.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2714451.png)
![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714453.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2714454.png)
![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2714457.png)
